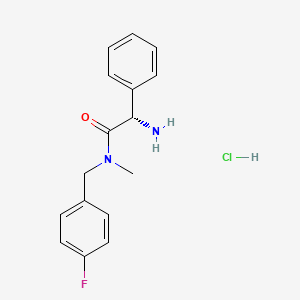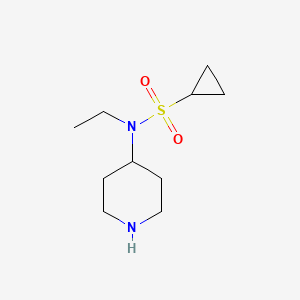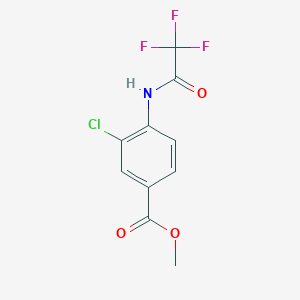
2-Bromo-4-methylthiazole-5-carboximidamidehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-methylthiazole-5-carboximidamidehydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 2-position, a methyl group at the 4-position, and a carboximidamide group at the 5-position, with an additional hydrochloride group.
Preparation Methods
The synthesis of 2-Bromo-4-methylthiazole-5-carboximidamidehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-4-methylthiazole.
Reaction with Ammonia: The 2-bromo-4-methylthiazole is reacted with ammonia to introduce the carboximidamide group at the 5-position.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
2-Bromo-4-methylthiazole-5-carboximidamidehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the carboximidamide group.
Condensation Reactions: The carboximidamide group can participate in condensation reactions with aldehydes or ketones to form imines or other derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-4-methylthiazole-5-carboximidamidehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-methylthiazole-5-carboximidamidehydrochloride involves its interaction with specific molecular targets. The bromine atom and the carboximidamide group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Bromo-4-methylthiazole-5-carboximidamidehydrochloride can be compared with other thiazole derivatives, such as:
2-Bromo-5-methylthiazole-4-carboxylic acid: This compound has a carboxylic acid group instead of a carboximidamide group, leading to different chemical properties and reactivity.
2-Aminothiazole: Lacks the bromine and methyl groups, resulting in different biological activities and applications.
4-Methylthiazole: Does not have the bromine or carboximidamide groups, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H7BrClN3S |
|---|---|
Molecular Weight |
256.55 g/mol |
IUPAC Name |
2-bromo-4-methyl-1,3-thiazole-5-carboximidamide;hydrochloride |
InChI |
InChI=1S/C5H6BrN3S.ClH/c1-2-3(4(7)8)10-5(6)9-2;/h1H3,(H3,7,8);1H |
InChI Key |
DAYORSIITJKOBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)Br)C(=N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



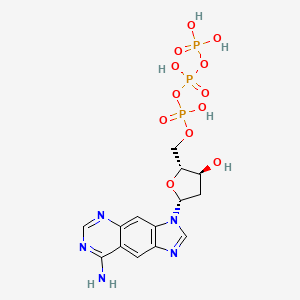
![1,1'-([1,1'-Biphenyl]-3,5-diylbis(azanediyl))bis(anthracene-9,10-dione)](/img/structure/B13132267.png)
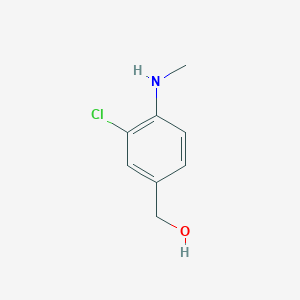
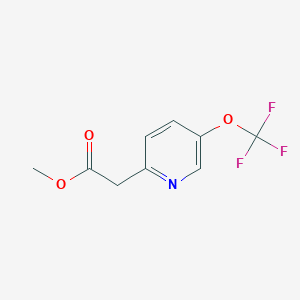
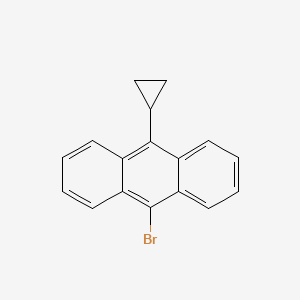

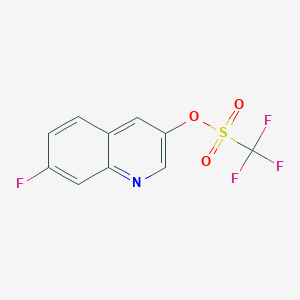

![6-Bromo-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13132329.png)
